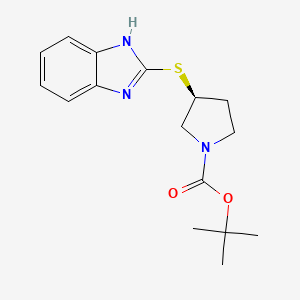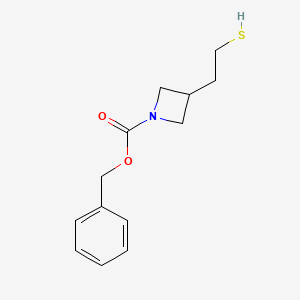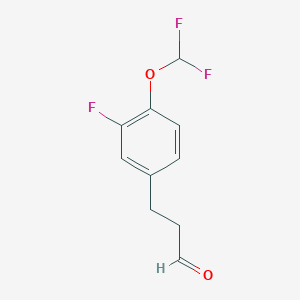![molecular formula C9H10N2O B13968409 4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl-: is a heterocyclic organic compound with a molecular formula of C9H10N2O. It belongs to the benzimidazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This is a common method where 1,2-diaminobenzenes react with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production often involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene due to their high reactivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones into their corresponding reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with benzimidazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones, oxidized derivatives, and reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate for Synthesis: Benzimidazolones serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antidiabetic Agents: Some benzimidazolones have shown potential as antidiabetic agents.
Antibacterial and Antifungal Activity: They exhibit significant antibacterial and antifungal properties.
Medicine:
Histamine H3-Receptor Antagonists: Benzimidazolones act as histamine H3-receptor antagonists for various central nervous system indications.
Inhibition of Tubulin Polymerization: They inhibit tubulin polymerization, which is crucial for cell division.
Industry:
Wirkmechanismus
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For instance, as histamine H3-receptor antagonists, they bind to the H3 receptors in the central nervous system, blocking the action of histamine and thereby modulating neurotransmission . In the case of tubulin polymerization inhibition, benzimidazolones bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazolones .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4,7-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
VAUJNWYZSUTFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)

![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)


![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)



